molecular formula C8H8BrNO2 B12843909 2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol

2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol

Cat. No.: B12843909
M. Wt: 230.06 g/mol
InChI Key: UTIQUWWEABFDEC-YFHOEESVSA-N
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Description

2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol is an organic compound characterized by the presence of a bromomethyl group and a hydroxycarbonimidoyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol typically involves the bromination of a suitable precursor, such as a phenol derivative. One common method is the electrophilic halogenation of phenol with bromine, which introduces the bromomethyl group into the aromatic ring . The reaction conditions often include the use of solvents like dichloromethane or acetic acid to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis routes, starting from readily available raw materials. The process usually includes nitration, reduction, and bromination steps to achieve the desired product . The reaction conditions are optimized to ensure high yield and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols or other aromatic compounds.

Scientific Research Applications

2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol involves its interaction with molecular targets through various pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The hydroxycarbonimidoyl group may participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Bromophenol: Similar in structure but lacks the hydroxycarbonimidoyl group.

    2-Hydroxybenzaldehyde: Contains a hydroxyl group and an aldehyde group instead of a bromomethyl group.

    2-Bromo-4-nitrophenol: Contains both bromine and nitro groups on the phenol ring.

Uniqueness

2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol is unique due to the presence of both bromomethyl and hydroxycarbonimidoyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol

InChI

InChI=1S/C8H8BrNO2/c9-5-7(10-12)6-3-1-2-4-8(6)11/h1-4,11-12H,5H2/b10-7-

InChI Key

UTIQUWWEABFDEC-YFHOEESVSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C(=N\O)/CBr)O

Canonical SMILES

C1=CC=C(C(=C1)C(=NO)CBr)O

Origin of Product

United States

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